3-methyl-1H-indazole

Overview

Description

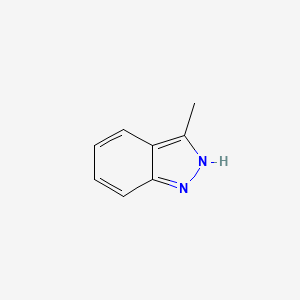

3-Methyl-1H-indazole (CAS: 3176-62-3) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring, with a methyl group at the 3-position. Its molecular formula is C₈H₈N₂, and it serves as a critical scaffold in medicinal chemistry due to its structural rigidity and bioisosteric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reductive cyclization of 2-azidobenzaldehydes with amines, which does not require a catalyst or solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1H-indazole derivatives have been synthesized and evaluated for their potential as therapeutic agents. Notably, several studies have focused on their anticancer properties:

- Bromodomain Inhibition : A study designed and synthesized a series of this compound derivatives that act as selective inhibitors of bromodomain-containing protein 4 (BRD4). These compounds were shown to effectively suppress the proliferation of cancer cells by inhibiting the BRD4-BD1 interaction, which is crucial for the expression of oncogenes like c-Myc. Among these, compound 9d exhibited significant selectivity and potency against the MV4;11 cancer cell line .

- Anticandidal Activity : Research has demonstrated that certain derivatives of this compound exhibit strong activity against Candida species, including Candida albicans and Candida glabrata. The most effective compounds showed inhibition at low concentrations, indicating their potential as new antifungal agents .

The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects:

- Antimicrobial Properties : Studies indicate that this compound derivatives possess antimicrobial activities, making them candidates for the development of new antibiotics. The mechanisms often involve disrupting cellular processes in pathogens .

- Kinase Inhibition : Some indazole derivatives have shown promise as kinase inhibitors, which are vital in regulating cellular signaling pathways implicated in cancer and other diseases. The unique structural features of this compound may enhance its effectiveness in this role.

Chemical Synthesis

In addition to its biological applications, this compound serves as a building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in constructing more complex heterocyclic compounds through various synthetic methodologies. Its unique reactivity allows for the formation of diverse chemical structures.

Table 1: Summary of Key Studies on this compound

Mechanism of Action

The mechanism of action of 3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses . The exact mechanism depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural and Functional Analogues

3-Chloro-1H-Indazole (CAS: 29110-74-5)

- Structure : Chlorine substituent at the 3-position (C₇H₅ClN₂; MW: 152.58) .

- Synthesis : Prepared via nucleophilic substitution or Pd-catalyzed cross-coupling.

- Applications: Less explored in oncology but used as a precursor for kinase inhibitors.

3-(2-Phenylethyl)-1H-Indazole

- Structure : Phenylethyl group at the 3-position (C₁₅H₁₄N₂; MW: 222.29) .

- Biological Activity : Demonstrates moderate antiproliferative effects but lacks the selectivity of 3-methyl derivatives for BRD3. The bulky substituent may hinder target engagement .

6-(4-Fluorophenoxy)-3-Methyl-1H-Indazole

- Structure: Fluorophenoxy and methyl groups (C₁₄H₁₁FN₂O; MW: 242.25) .

- Applications : Fluorine enhances metabolic stability and membrane permeability. However, this derivative shows reduced BRD4 inhibition compared to unsubstituted 3-methyl-1H-indazole .

Imidazole-Indole Hybrids (e.g., Compound 77–79)

- Structure : 3-Substituted imidazole fused to indole (e.g., C₂₀H₁₅ClN₄; MW: 345.09) .

- Activity : These hybrids exhibit cytotoxicity in cancer cells (e.g., IC₅₀ = 1.2 µM in HeLa) but target different pathways (e.g., microtubule disruption) compared to BRD4-specific 3-methyl-indazoles .

Comparative Data Table

Biological Activity

3-Methyl-1H-indazole is an indazole derivative that has garnered attention in recent years for its diverse biological activities, including antibacterial, anticancer, and antifungal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group at the 3-position of the indazole ring, which influences its biological activity.

Antibacterial Activity

Research has demonstrated that this compound derivatives exhibit significant antibacterial properties against various bacterial strains. A study synthesized several derivatives and evaluated their activity against Gram-positive Bacillus subtilis and Gram-negative Escherichia coli using the cup plate method. The results are summarized in Table 1.

| Compound ID | Structure | Activity Against B. subtilis | Activity Against E. coli |

|---|---|---|---|

| 1a | - | Inhibited at 100 µg/ml | Inhibited at 200 µg/ml |

| 1b | - | Inhibited at 50 µg/ml | No inhibition |

| 1c | - | Inhibited at 75 µg/ml | Inhibited at 150 µg/ml |

| 1d | - | No inhibition | Inhibited at 100 µg/ml |

The study indicated that compound 1a showed the highest antibacterial activity against both bacterial strains, suggesting that modifications to the indazole structure can enhance its efficacy .

Antifungal Activity

In addition to antibacterial effects, this compound derivatives have been evaluated for their antifungal properties. A study focused on a series of indazole derivatives demonstrated promising activity against Candida albicans, a common fungal pathogen. Notably, compound 10g , which contains an N,N-diethylcarboxamide substituent, exhibited the best activity against both miconazole-susceptible and resistant strains of C. glabrata. The results are presented in Table 2.

| Compound ID | Structure | Activity Against C. albicans | Activity Against C. glabrata |

|---|---|---|---|

| 10a | - | Inhibited at 100 µM | Inhibited at 100 µM |

| 10b | - | No inhibition | Inhibited at 200 µM |

| 10g | N,N-diethylcarboxamide | Inhibited at 50 µM | Inhibited at 25 µM |

This study highlights the potential of the this compound scaffold for developing new antifungal agents .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. One significant investigation assessed the inhibitory effects of several indazole derivatives on human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. The findings are summarized in Table 3.

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| 6o | K562 | 5.15 |

| 6o | A549 | 12.34 |

| 6o | PC-3 | >20 |

| 6o | Hep-G2 | >25 |

Compound 6o exhibited a remarkable selectivity for the K562 cell line with an IC50 value of 5.15 µM , indicating its potential as a low-toxicity anticancer agent . Furthermore, this compound was found to induce apoptosis through modulation of the p53/MDM2 pathway, showcasing its mechanism of action in cancer treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1H-indazole, and how are intermediates characterized?

- Methodology : Synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For example, this compound can be synthesized via condensation of o-tolylhydrazine with formic acid or via Pd-catalyzed cross-coupling reactions. Characterization includes nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography to resolve bond lengths and angles .

Q. Which spectroscopic techniques are most reliable for structural validation of this compound derivatives?

- Methodology :

- 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing between tautomeric forms (e.g., 1H- vs. 2H-indazole).

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹).

- X-ray Crystallography : Provides definitive bond parameters (e.g., N-N bond lengths ~1.34 Å) and crystallographic packing effects .

Q. How can researchers evaluate the pharmacological potential of this compound in vitro?

- Methodology :

- Enzyme Inhibition Assays : Test activity against targets like kinases or phosphodiesterases using fluorescence-based or radiometric assays.

- Cell Viability Studies : Use MTT or resazurin assays to assess cytotoxicity in cancer or normal cell lines.

- Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins (e.g., AMPA receptors) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound’s electronic properties?

- Methodology :

- Density Functional Theory (DFT) : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-311++G**) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Compare with experimental UV-Vis spectra and X-ray data to validate accuracy .

Q. What strategies optimize the regioselectivity and yield of this compound derivatives in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent, catalyst loading).

- Catalyst Screening : Test Pd-, Cu-, or Fe-based catalysts for cross-coupling steps.

- Purification Techniques : Employ column chromatography with gradient elution or recrystallization to isolate high-purity products .

Q. How do substituent modifications at the indazole core impact structure-activity relationships (SAR) in drug discovery?

- Methodology :

- SAR Studies : Synthesize analogs with variations at positions 1, 3, and 6. Test for bioactivity (e.g., IC50 values) and correlate with computational descriptors (e.g., logP, polar surface area).

- QSAR Modeling : Use partial least squares (PLS) regression to predict activity based on electronic or steric parameters .

Q. What crystallographic challenges arise when analyzing polymorphs of this compound?

- Methodology :

- Single-Crystal X-ray Diffraction : Resolve polymorphism by growing crystals in varied solvents (e.g., DMSO vs. ethanol).

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions.

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influencing packing .

Q. How can thermodynamic stability and degradation pathways of this compound be investigated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions (acid/base). Analyze degradation products via LC-MS.

- DFT Calculations : Predict thermodynamic stability (e.g., Gibbs free energy of decomposition) .

Properties

IUPAC Name |

3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOPJXVQGMZKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356243 | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50407-19-7, 3176-62-3 | |

| Record name | 3-Methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.